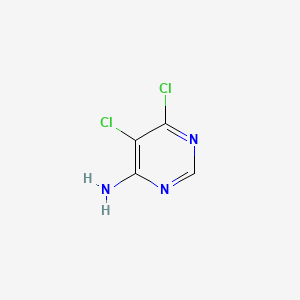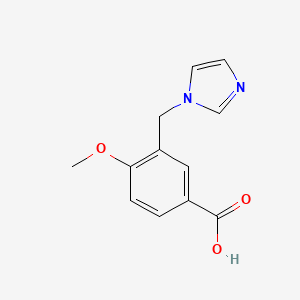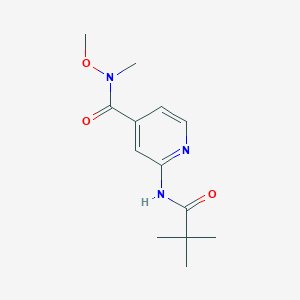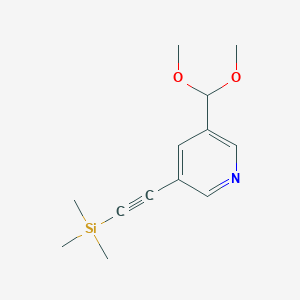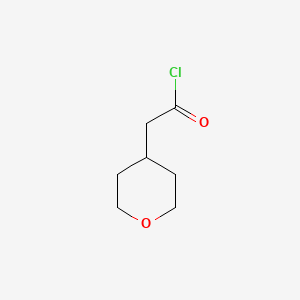
2-(tetrahydro-2H-pyran-4-yl)acetyl chloride
Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride, also known as THP-Cl, is an important synthetic intermediate used in the synthesis of various compounds. It is a versatile building block for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes. THP-Cl is a colorless liquid that is soluble in organic solvents and is easily purified. It is a highly reactive compound and is used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Synthesis of Tetrahydrobenzo[b]pyrans
Tetrahydrobenzo[b]pyrans are significant due to their presence in many naturally occurring compounds, pharmaceuticals, and potential drug candidates. Research highlights the development of new strategies for three-component condensation reactions involving dimedone, various aldehydes, and malononitrile to construct tetrahydrobenzo[b]pyrans. Organocatalysts play a vital role in these syntheses, offering a green chemistry approach by utilizing water and water-ethanol systems as solvents, emphasizing the principles of less toxicity and environmental friendliness in the synthesis process (Kiyani, 2018).
Pyrazoline Derivatives in Anticancer Research
Pyrazoline derivatives, characterized by a five-membered ring with two nitrogen atoms, are explored for their pharmacological properties, including anticancer activity. Various synthetic methods are employed to produce pyrazoline derivatives, which are then tested for their biological effects. This research area is particularly important due to the structural diversity and biological relevance of pyrazoline compounds. The synthesis and investigation of pyrazoline derivatives for anticancer properties reflect the broader interest in developing novel therapeutic agents based on heterocyclic chemistry (Ray et al., 2022).
Mechanism of Action
Target of Action
The primary targets of the compound “2-(tetrahydro-2H-pyran-4-yl)acetyl chloride” are currently unknown. This compound is a chemical intermediate and is often used in scientific research and organic synthesis . It’s important to note that the specific biological targets would depend on the final compound that is synthesized using this intermediate.
Mode of Action
As an intermediate in organic synthesis, the mode of action of “this compound” is primarily chemical rather than biological. It participates in various chemical reactions to form more complex molecules . The exact mode of action would depend on the specific reaction conditions and the other reactants present.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not well-studied. As a small organic molecule, it is likely to be absorbed and distributed throughout the body. The specific details would depend on factors such as the route of administration and the presence of any functional groups that might affect its absorption or distribution .
Result of Action
As a chemical intermediate, its primary role is to participate in chemical reactions to form more complex molecules . The effects of these final products would depend on their specific structures and properties.
Biochemical Analysis
Biochemical Properties
2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are often catalyzed by enzymes like acetyltransferases, which facilitate the transfer of the acetyl group from this compound to the nucleophile. This compound’s reactivity is primarily due to the presence of the acetyl chloride functional group, which is highly electrophilic and readily forms covalent bonds with nucleophiles .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the acetylation of proteins by this compound can alter their function and activity, impacting processes such as cell cycle regulation, apoptosis, and differentiation. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The acetyl chloride group reacts with nucleophilic sites on proteins, such as lysine residues, leading to the formation of acetylated proteins. This modification can either inhibit or activate enzyme activity, depending on the specific protein and the site of acetylation. Furthermore, the acetylation of histones by this compound can lead to changes in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture or light. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can cause toxicity, manifesting as cellular damage, inflammation, and disruption of normal metabolic processes. Threshold effects and toxicities observed in animal studies highlight the importance of careful dosage control when using this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and acetyltransferases, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, binding to cytoplasmic proteins can facilitate the transport of this compound to the nucleus, where it can exert its effects on gene expression and chromatin structure .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, acetylation of nuclear proteins by this compound can lead to its accumulation in the nucleus, where it can modulate gene expression and chromatin dynamics. Additionally, the compound’s localization to other organelles, such as the mitochondria or endoplasmic reticulum, can influence its effects on cellular metabolism and signaling .
properties
IUPAC Name |
2-(oxan-4-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMCRTRTXWWINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640450 | |
| Record name | (Oxan-4-yl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40500-05-8 | |
| Record name | (Oxan-4-yl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Tetrahydro-2H-pyran-4-yl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Diazaspiro[5.5]undecan-5-one](/img/structure/B1324974.png)
![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid](/img/structure/B1324975.png)
